

# Synthesis of (2,6-Dimethoxy-4-methylphenyl)boronic Acid: A Technical Guide

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## Compound of Interest

Compound Name: (2,6-Dimethoxy-4-methylphenyl)boronic acid

Cat. No.: B169899

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This guide provides a comprehensive overview of a standard laboratory-scale synthetic protocol for **(2,6-Dimethoxy-4-methylphenyl)boronic acid**. This arylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which are pivotal in the construction of complex molecules in medicinal chemistry and materials science. The following protocol is based on well-established methodologies for the synthesis of arylboronic acids via ortho-lithiation and subsequent borylation.

## Core Synthesis Pathway

The synthesis of **(2,6-Dimethoxy-4-methylphenyl)boronic acid** is typically achieved through a three-step process commencing from the commercially available precursor, 3,5-dimethoxytoluene. The key steps involve:

- **Bromination:** Introduction of a bromine atom at the 4-position of the aromatic ring of 3,5-dimethoxytoluene to yield 4-bromo-1,3-dimethoxy-5-methylbenzene.
- **Lithium-Halogen Exchange:** Conversion of the aryl bromide to a highly reactive aryllithium intermediate using an organolithium reagent such as n-butyllithium.

- Borylation and Hydrolysis: Trapping of the aryllithium species with a trialkyl borate, followed by acidic hydrolysis to afford the final **(2,6-Dimethoxy-4-methylphenyl)boronic acid**.

## Experimental Protocol

This protocol details the synthesis of **(2,6-Dimethoxy-4-methylphenyl)boronic acid** from 4-bromo-1,3-dimethoxy-5-methylbenzene.

Materials and Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Inert atmosphere setup (Nitrogen or Argon)
- Low-temperature cooling bath (e.g., dry ice/acetone)
- Standard laboratory glassware for workup and purification
- Rotary evaporator

Reagents:

- 4-bromo-1,3-dimethoxy-5-methylbenzene
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Triisopropyl borate
- Hydrochloric acid (HCl), 2 M solution
- Diethyl ether
- Saturated aqueous sodium chloride (brine)

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Hexanes

Procedure:

- **Reaction Setup:** A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
- **Initial Solution:** 4-bromo-1,3-dimethoxy-5-methylbenzene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, approximately 5 mL per mmol of the bromide) and the solution is transferred to the reaction flask.
- **Cooling:** The flask is cooled to  $-78\text{ }^{\circ}\text{C}$  using a dry ice/acetone bath.
- **Lithiation:** n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 20 minutes, ensuring the internal temperature does not exceed  $-70\text{ }^{\circ}\text{C}$ . The reaction mixture is then stirred at  $-78\text{ }^{\circ}\text{C}$  for an additional 1 hour.
- **Borylation:** Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at  $-78\text{ }^{\circ}\text{C}$ . The resulting mixture is stirred at this temperature for 2 hours.
- **Warming and Quenching:** The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
- **Hydrolysis:** The reaction is cooled to  $0\text{ }^{\circ}\text{C}$  in an ice bath and quenched by the slow addition of 2 M hydrochloric acid until the pH of the aqueous layer is approximately 1-2. The mixture is stirred vigorously for 30 minutes.
- **Extraction:** The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (2 x 30 mL).
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

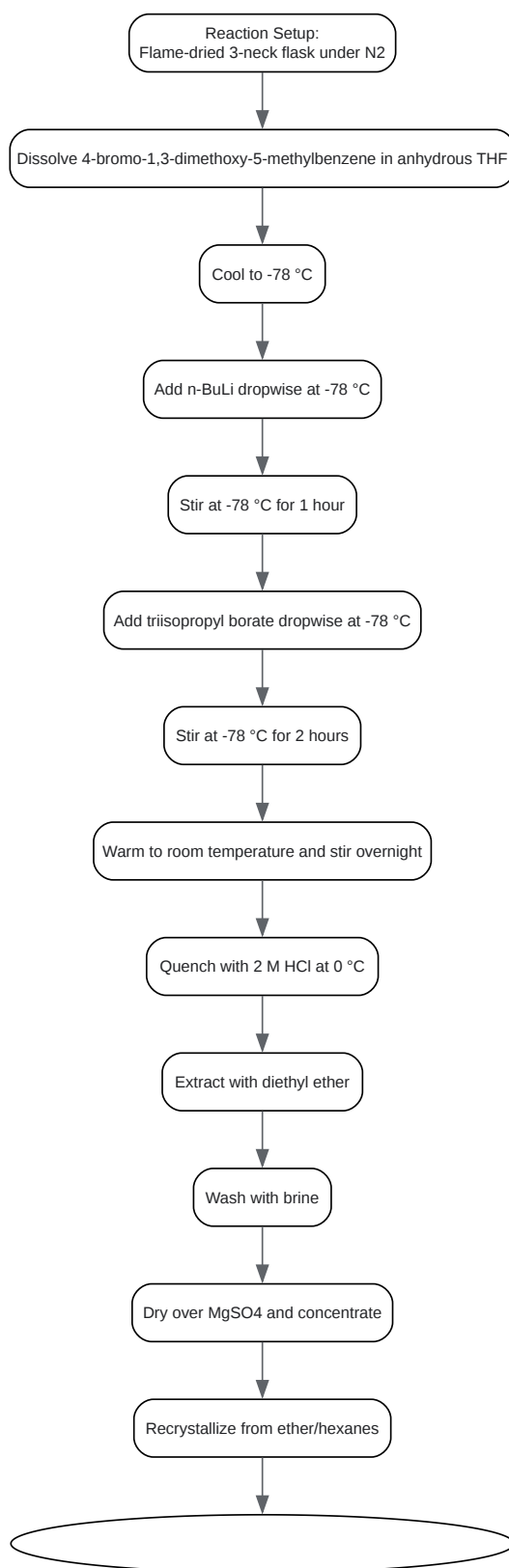
- Purification: The crude solid is purified by recrystallization from a mixture of diethyl ether and hexanes to afford **(2,6-Dimethoxy-4-methylphenyl)boronic acid** as a white solid.

## Quantitative Data Summary

Reagent	Molecular Weight (g/mol)	Molar Equivalents	Representative Amount
4-bromo-1,3-dimethoxy-5-methylbenzene	231.09	1.0	5.00 g (21.6 mmol)
Anhydrous Tetrahydrofuran (THF)	72.11	-	100 mL
n-Butyllithium (2.5 M in hexanes)	64.06	1.1	9.5 mL (23.8 mmol)
Triisopropyl borate	188.08	1.2	4.88 g (25.9 mmol)
2 M Hydrochloric Acid	36.46	-	As needed
Diethyl Ether	74.12	-	For extraction
Hexanes	-	-	For recrystallization

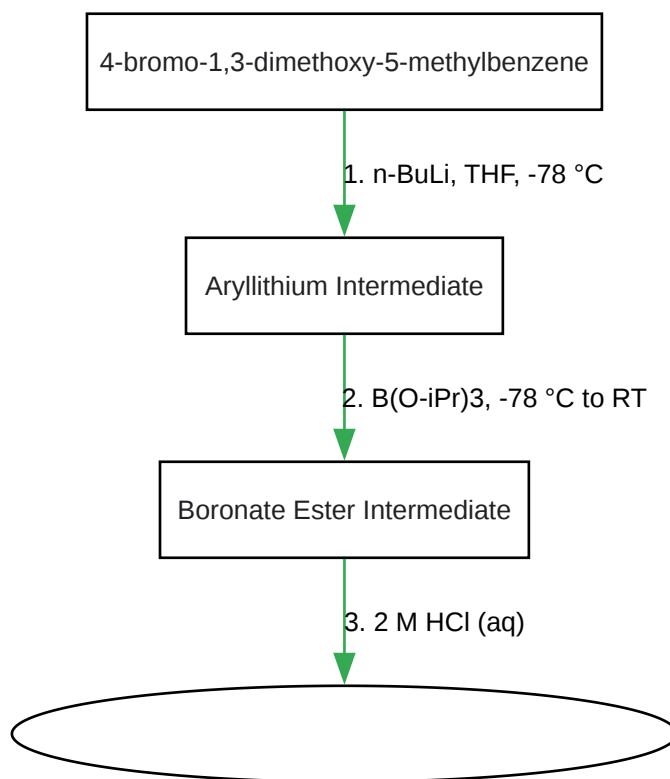
## Visualizing the Workflow and Synthesis Pathway

The following diagrams illustrate the logical flow of the experimental procedure and the chemical transformation occurring during the synthesis.



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Caption: Experimental workflow for the synthesis of **(2,6-Dimethoxy-4-methylphenyl)boronic acid**.



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Caption: Chemical synthesis pathway for **(2,6-Dimethoxy-4-methylphenyl)boronic acid**.

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